

Application Notes and Protocols for CH5015765 in Mouse Models

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Compound of Interest

Compound Name: CH5015765

Cat. No.: B606634

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Introduction

CH5015765 is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. By inhibiting the ATP-binding site in the N-terminus of HSP90, **CH5015765** disrupts the chaperone cycle, leading to the proteasomal degradation of oncogenic client proteins. This targeted disruption of multiple signaling pathways provides a promising strategy for cancer therapy. Preclinical studies have demonstrated the anti-tumor efficacy of **CH5015765** in various cancer models, including human gastric cancer xenografts.[1]

These application notes provide detailed protocols for the dosage and administration of **CH5015765** in mouse models, with a specific focus on human tumor xenografts. The included methodologies are intended to serve as a comprehensive guide for researchers designing and executing in vivo efficacy, pharmacokinetic, and pharmacodynamic studies.

Data Presentation

In Vitro Activity of CH5015765

Cell Line	Cancer Type	IC50 (μM)
HCT116	Colorectal Carcinoma	0.46
NCI-N87	Gastric Carcinoma	0.57

Data sourced from MCE MedChemExpress.

In Vivo Efficacy of CH5015765 in NCI-N87 Xenograft Model

Parameter	Value	Reference
Animal Model	SCID mice with NCI-N87 xenografts	[2]
Dosage	400 mg/kg	[2]
Administration Route	Oral (p.o.)	[2]
Dosing Schedule	Once daily for 11 consecutive days	[2]
Tumor Growth Inhibition	Moderate antitumor efficacy	[2]
Oral Bioavailability (mice)	44.0%	[1]

Note: A closely related and more potent derivative, CH5138303, has shown a tumor growth inhibition of 136% at a lower dose of 50 mg/kg in the same model.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Human Gastric Cancer (NCI-N87) Xenograft Model

Objective: To evaluate the anti-tumor activity of **CH5015765** in a subcutaneous NCI-N87 xenograft mouse model.

Materials:

- **CH5015765**

- Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water
- NCI-N87 human gastric carcinoma cell line
- RPMI-1640 medium with 10% FBS, L-glutamine, penicillin, and streptomycin
- Matrigel
- Female SCID (Severe Combined Immunodeficiency) or athymic nude mice (6-8 weeks old)
- Sterile PBS, trypsin-EDTA
- Gavage needles (20-22 gauge)
- Calipers

Procedure:

- Cell Culture and Preparation:
 - Culture NCI-N87 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
 - Harvest cells at 80-90% confluency using trypsin-EDTA.
 - Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1×10^7 cells/100 μ L.
- Tumor Implantation:
 - Anesthetize the mice.
 - Subcutaneously inject 100 μ L of the cell suspension into the right flank of each mouse.
 - Monitor the mice for tumor growth.
- Treatment:

- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
- Prepare the **CH5015765** formulation by suspending the required amount in 0.5% CMC to achieve a final concentration for a 400 mg/kg dose.
- Administer **CH5015765** (400 mg/kg) or vehicle to the respective groups via oral gavage once daily for 11 consecutive days.[2] The administration volume is typically 10 mL/kg.
- Monitoring and Endpoint:
 - Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
 - Monitor the overall health of the animals daily.
 - The study can be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period to assess tumor growth delay.

Protocol 2: Pharmacokinetic Study of Orally Administered **CH5015765**

Objective: To determine the pharmacokinetic profile of **CH5015765** in mice following oral administration.

Materials:

- **CH5015765**
- Vehicle (e.g., 0.5% CMC in water)
- Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old
- Gavage needles
- Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

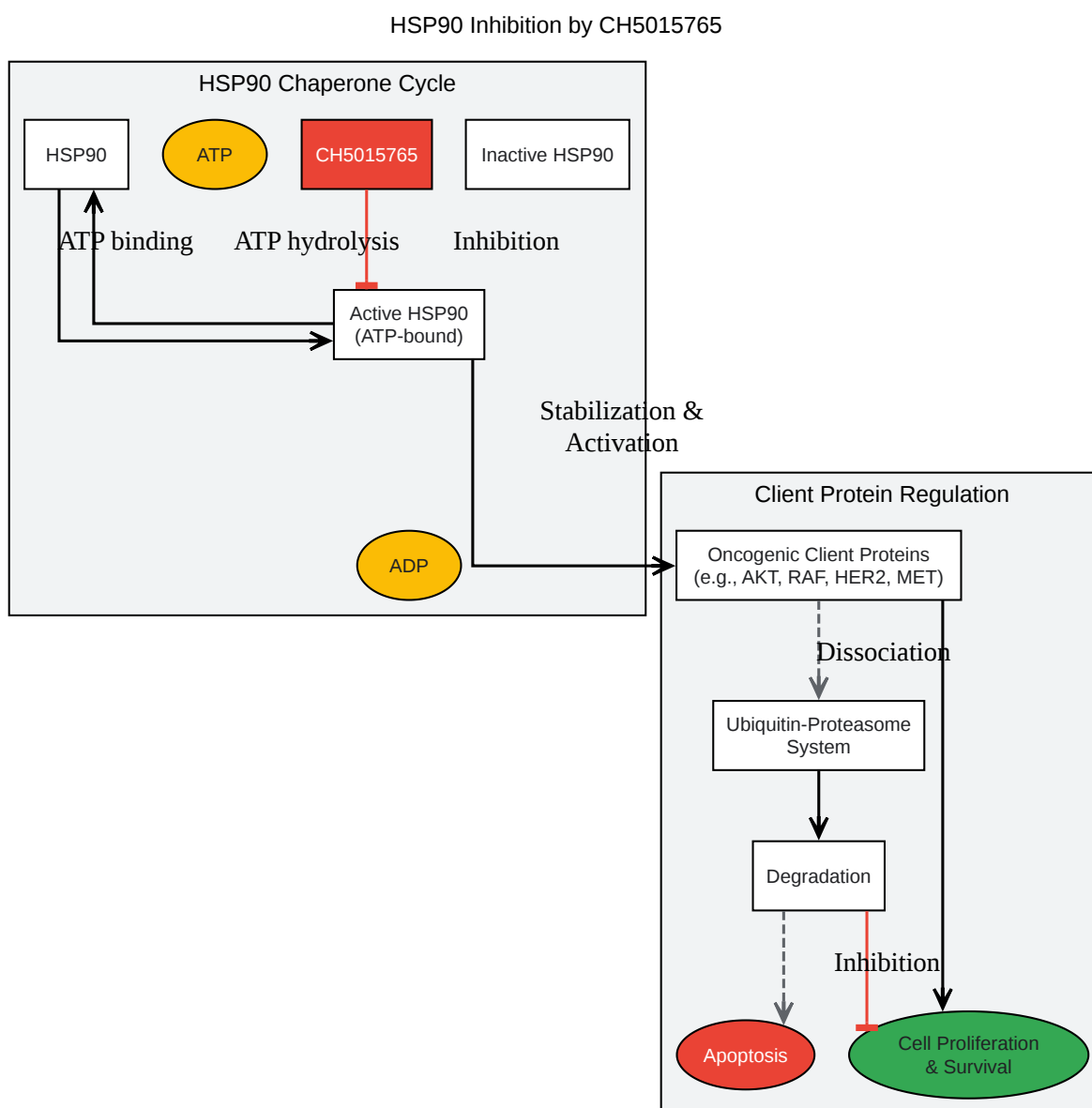
- Centrifuge
- Analytical equipment (LC-MS/MS)

Procedure:

- Dosing:
 - Fast the mice overnight (with access to water) before dosing.
 - Prepare the **CH5015765** formulation at the desired concentration.
 - Administer a single dose of **CH5015765** via oral gavage. The dose will depend on the study design, but can be based on the efficacy studies (e.g., a fraction of the 400 mg/kg dose).
- Blood Sampling:
 - Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
 - Blood can be collected via retro-orbital sinus, saphenous vein, or tail vein into EDTA-coated tubes.
 - Process the blood by centrifuging at 4°C to separate the plasma.
- Sample Analysis:
 - Store plasma samples at -80°C until analysis.
 - Determine the concentration of **CH5015765** in the plasma samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate key pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and half-life (t_{1/2}).

- Oral bioavailability can be determined by comparing the AUC from oral administration to that from intravenous administration. **CH5015765** has been reported to have an oral bioavailability of 44.0% in mice.[\[1\]](#)

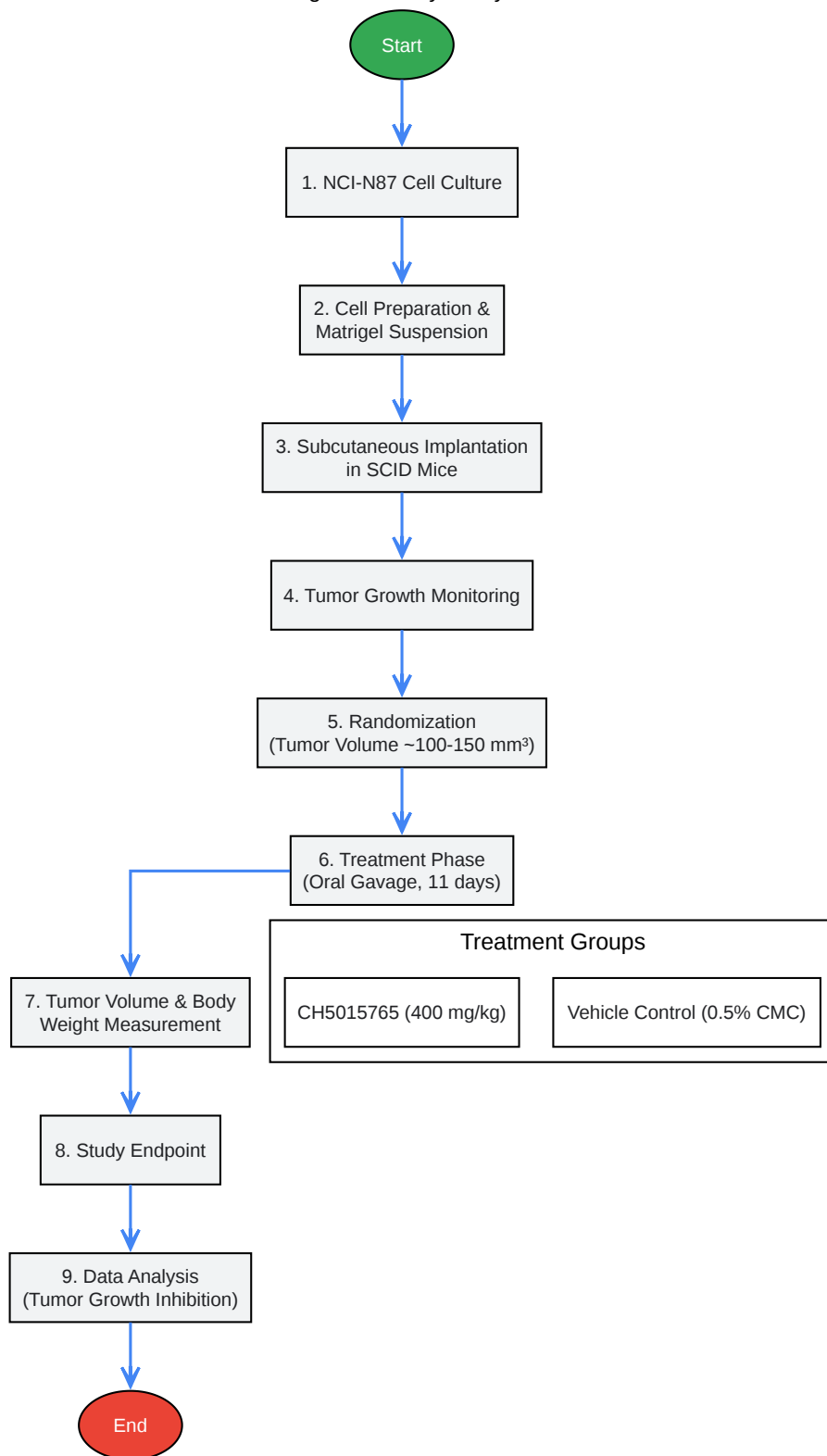
Mandatory Visualization



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Caption: Mechanism of action of **CH5015765** via HSP90 inhibition.

Xenograft Efficacy Study Workflow

[Click to download full resolution via product page](#)Caption: Workflow for in vivo efficacy testing of **CH5015765**.

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References

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- 2. CH5015765 | HSP90抑制剂 | MCE [medchemexpress.cn]
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